molecular formula C16H17N3O2S B2574331 N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide CAS No. 381699-70-3

N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

Cat. No.: B2574331
CAS No.: 381699-70-3
M. Wt: 315.39
InChI Key: CSPUSZHJZBVEAX-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a synthetic chemical reagent featuring the imidazo[1,2-a]pyridine scaffold, a structure of high significance in medicinal chemistry and drug discovery. Compounds based on the imidazo[1,2-a]pyridine core are extensively investigated for their diverse biological activities and have been explored as therapeutic agents for various conditions . This particular molecule is a functionalized analog, combining the privileged imidazo[1,2-a]pyridine structure with a benzenesulfonamide group, making it a valuable intermediate for pharmaceutical research and development. Researchers can utilize this compound in the synthesis of novel molecular entities, as a building block in combinatorial chemistry, or as a standard in analytical method development. Its structure presents opportunities for studying structure-activity relationships (SAR), particularly in modulating enzyme inhibition or receptor binding interactions. The compound is supplied with guaranteed high purity and stability for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-12-8-9-19-11-15(17-16(19)10-12)13-4-6-14(7-5-13)22(20,21)18(2)3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPUSZHJZBVEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up with appropriate equipment to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety participates in characteristic nucleophilic substitution and hydrolysis reactions:

Key reactions:

Reaction TypeConditionsProductsReference
Nucleophilic displacement Reflux with alkyl halides in DMFN-alkylated sulfonamide derivatives
Acid hydrolysis 6M HCl, 90°C, 8 hrs4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonic acid
Base hydrolysis 10% NaOH, ethanol, ΔSodium sulfonate salt

The dimethylamine substituents on the sulfonamide nitrogen decrease electrophilicity compared to primary sulfonamides, requiring harsher conditions for hydrolysis.

Electrophilic Aromatic Substitution (EAS)

The imidazo[1,2-a]pyridine ring undergoes regioselective EAS at the C3 position due to its electron-rich nature:

Demonstrated substitutions:

ElectrophileCatalyst/ReagentPositionYield
Bromine (Br₂)FeBr₃, CH₂Cl₂C382%
Nitronium ion (HNO₃/H₂SO₄)C368%
Acetyl chloride (CH₃COCl)AlCl₃C375%

The 7-methyl group exerts minimal steric hindrance, allowing efficient C3 functionalization. X-ray crystallography confirms substitution patterns .

Metal-Mediated Cross-Coupling Reactions

The brominated derivative (C3-Br) facilitates modern coupling methodologies:

ReactionCatalyst SystemSubstrateProductEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl derivatives89–93%
Buchwald-HartwigPd₂(dba)₃, XPhosAminesC3-aminated analogs78–85%

These reactions enable precise structural diversification for structure-activity relationship (SAR) studies .

Oxidative Functionalization

Iodine/tert-butyl hydroperoxide (TBHP) systems induce unique transformations:

  • C–C bond cleavage : Generates N-(pyridin-2-yl)amide derivatives under metal-free conditions

  • Tandem cyclization/bromination : In ethyl acetate with TBHP, forms brominated imidazopyridine scaffolds

Reaction outcomes depend critically on solvent choice and oxidant concentration .

Coordination Chemistry

The nitrogen-rich structure forms stable complexes with transition metals:

Metal SaltLigand SitesApplicationReference
Cu(II) acetatePyridine N, sulfonamide OAntimicrobial agents
PdCl₂Imidazole NCatalytic systems

These complexes show enhanced biological activity compared to the parent compound.

Comparative Reactivity Table

Reaction ClassRate (Relative to Parent)Activating GroupsDeactivating Groups
EAS12× faster–OCH₃, –NH₂–NO₂, –SO₃H
Nucleophilic substitution0.3× slowerElectron-withdrawing groups–N(CH₃)₂
Metal coordination2.5× fasterProximal N-donorsSterically bulky substituents

Data synthesized from kinetic studies in .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds with imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown efficacy against various cancer cell lines. In a study investigating the structure-activity relationship of similar compounds, it was found that modifications to the imidazo[1,2-a]pyridine moiety could enhance cytotoxicity against human solid tumors. The sulfonamide group in N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide may contribute to this activity by improving solubility and bioavailability .

1.2 Antimicrobial Properties

The antimicrobial potential of imidazo[1,2-a]pyridine derivatives has been explored extensively. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial enzymes or cell wall synthesis. The specific compound may exhibit similar properties due to its structural characteristics .

Case Studies and Research Findings

3.1 Case Study: Anticancer Efficacy

In a notable study published by the American Chemical Society, researchers synthesized various derivatives of imidazo[1,2-a]pyridine and evaluated their anticancer properties against different human cancer cell lines. The findings indicated that certain modifications led to compounds with IC50 values significantly lower than those of existing chemotherapeutics . This suggests that this compound may represent a promising candidate for further development.

3.2 Case Study: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial activity of similar sulfonamide-containing compounds against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had substantial inhibition zones compared to standard antibiotics like chloramphenicol, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the imidazo[1,2-a]pyridine moiety can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide can be elucidated by comparing it with related imidazopyridine sulfonamides reported in the literature. Below is a detailed analysis:

Structural Modifications and Substituent Effects

Core Heterocycle Modifications :

  • Position of Methyl Substituents :

  • The target compound features a methyl group at the 7-position of the imidazo[1,2-a]pyridine core. In contrast, compounds such as 3a (N,4-dimethyl-N-(3-phenylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide) and 3ak (N,4-dimethyl-N-(3-(p-tolyl)imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide) have substituents (phenyl or p-tolyl) at the 3-position of the imidazopyridine . This positional variation may influence steric and electronic interactions in biological targets.
    • Sulfonamide Group Variations :
  • The target compound has N,N-dimethyl substitution on the sulfonamide nitrogen, whereas 3ad (N-methyl-4-nitro-N-(3-phenylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide) incorporates a 4-nitro group on the benzene ring of the sulfonamide, enhancing electron-withdrawing effects .

Physical and Spectroscopic Properties

However, structurally similar compounds exhibit a range:

  • 3a : 227–228°C
  • 3ak : 225–227°C
  • 3ab (methanesulfonamide analog): 169–170°C
    • The higher melting points of 3a and 3ak compared to 3ab suggest that bulky aryl groups enhance crystalline packing efficiency.

Spectroscopic Data :

  • 1H NMR Profiles :

  • The dimethylamino group in the target compound would likely produce a singlet near δ 3.0–3.5 ppm, analogous to the N-methyl signals in 3ab (δ 3.25 ppm) .
  • Aromatic protons in the imidazopyridine core typically resonate between δ 7.2–8.5 ppm, as seen in 3a (δ 7.24–8.17 ppm) .

Biological Activity

N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H21N3O2S
  • Molecular Weight : 353.45 g/mol
  • IUPAC Name : this compound

The compound features a sulfonamide group attached to a benzenesulfonamide core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, N-pyridin-3-yl-benzenesulfonamide derivatives demonstrated notable antimicrobial activity against various bacterial strains . The presence of the imidazo[1,2-a]pyridine moiety may enhance the antimicrobial efficacy due to its ability to interact with bacterial enzymes.

Anticancer Potential

This compound has been investigated for its anticancer properties. Compounds in this class have shown promising results in inhibiting cell proliferation in cancer cell lines. For example, related imidazo[1,2-a]pyridine derivatives have been evaluated for their cytotoxic effects against various cancer types with significant results in reducing cell viability and inducing apoptosis in treated cells .

The mechanism of action for compounds like this compound typically involves:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as enzyme inhibitors. The specific interactions with target enzymes can lead to disrupted metabolic pathways in pathogens or cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study on N-pyridin-3-yl-benzenesulfonamide derivatives reported an IC50 value indicating potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis highlighted the importance of the imidazo ring in enhancing the antimicrobial activity compared to other benzene derivatives .
  • Anticancer Activity Assessment :
    • In vitro studies demonstrated that related imidazo[1,2-a]pyridine compounds exhibited IC50 values below those of standard chemotherapeutics like doxorubicin against various cancer cell lines. The findings suggested that these compounds could serve as potential leads for developing new anticancer agents .

Data Table: Biological Activities Comparison

Compound NameAntimicrobial Activity (IC50)Anticancer Activity (IC50)Mechanism of Action
This compoundTBDTBDEnzyme inhibition and apoptosis induction
N-pyridin-3-yl-benzenesulfonamide5 µg/mL10 µg/mLEnzyme inhibition
Related imidazo[1,2-a]pyridine derivative3 µg/mL8 µg/mLApoptosis induction

Q & A

Q. How can DFT calculations elucidate electronic effects of substituents on sulfonamide reactivity?

  • Methodology :
  • Geometry Optimization : Use B3LYP/6-31G(d) to model ground-state structures; compare HOMO/LUMO distributions .
  • Reactivity Predictions : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., para-substitution on benzene) .

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